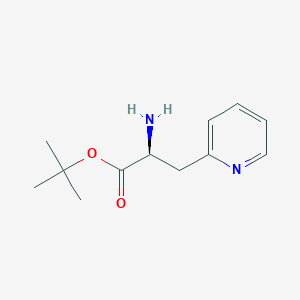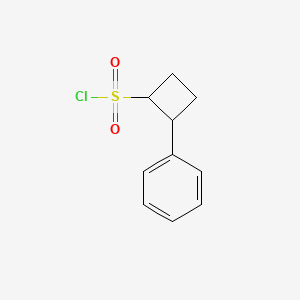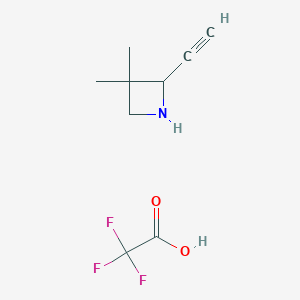
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a cyclopropyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Benzyl Ester Formation: The benzyl ester is formed through esterification, typically using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Biology: The compound can be used to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: It may be used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug design and therapeutic target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl and cyclopropyl groups.
4-(Cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl group.
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine: Lacks the benzyl ester group.
Uniqueness
The presence of both the tert-butoxycarbonyl group and the cyclopropyl group in the piperidine ring, along with the benzyl ester, makes 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester unique
Properties
Molecular Formula |
C21H29NO5 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl 4-hydroxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-19(2,3)27-17(23)20(9-10-20)21(25)11-13-22(14-12-21)18(24)26-15-16-7-5-4-6-8-16/h4-8,25H,9-15H2,1-3H3 |
InChI Key |
PDZDRSMTGBKCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















